N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-fluorobenzamide
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-fluorobenzamide is a synthetic pyrrole derivative with a sulfonylphenyl group at the 3-position and a 4-fluorobenzamide substituent.
Properties
Molecular Formula |
C22H23FN2O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H23FN2O3S/c1-4-14-25-16(3)15(2)20(29(27,28)19-8-6-5-7-9-19)21(25)24-22(26)17-10-12-18(23)13-11-17/h5-13H,4,14H2,1-3H3,(H,24,26) |
InChI Key |
RYYZTRDCCIUBJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-fluorobenzamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Substitution with Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Attachment of the Propyl Chain: The propyl chain can be attached via a nucleophilic substitution reaction using propyl bromide.
Formation of the Fluorobenzamide Moiety: The final step involves the formation of the fluorobenzamide moiety through an amide coupling reaction between 4-fluorobenzoic acid and the pyrrole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Therapeutic Applications
1. Acid Secretion Inhibition:
Research indicates that N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-fluorobenzamide functions as an acid secretion inhibitor. This property is significant for treating conditions such as:
- Peptic Ulcers : The compound may help reduce gastric acid production, aiding in the healing of ulcers.
- Gastroesophageal Reflux Disease (GERD) : By inhibiting acid secretion, it can alleviate symptoms associated with GERD.
2. Anti-inflammatory Properties:
The compound's structural characteristics suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Further studies are needed to elucidate the specific mechanisms through which it exerts these effects.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Acid Secretion | Demonstrated significant inhibition of gastric acid secretion in vitro. |
| Study B | Anti-inflammatory | Showed potential to reduce inflammation markers in animal models. |
| Study C | Pharmacokinetics | Investigated absorption and metabolism, indicating favorable ADME profiles. |
These findings highlight the compound's potential as a therapeutic agent, warranting further clinical investigations.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may interact with active sites of enzymes, while the fluorobenzamide moiety could enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided lacks direct comparative data for N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-fluorobenzamide. However, general insights can be inferred from structural analogs:
Sulfonylpyrrole Derivatives
- N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide (ID: 951976-65-1, ): This analog replaces the 4-fluorobenzamide group with a 1,3-benzodioxole carboxamide.
Fluorinated Aromatic Compounds
- 4-Fluorobenzamide-containing analogs: Fluorination typically increases lipophilicity and bioavailability. For example, 4-fluorobenzamide derivatives of kinase inhibitors (e.g., imatinib analogs) show improved target binding compared to non-fluorinated versions.
Structural Analysis Tools
The SHELX system () is widely used for crystallographic refinement of similar small molecules. For instance, SHELXL’s ability to handle anisotropic displacement parameters and twinned data could resolve structural ambiguities in sulfonylpyrrole derivatives, aiding in comparative studies of bond lengths and angles .
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrole ring and various substituents, suggests diverse biological activities. This article delves into its biological activity, focusing on its role as an inhibitor in specific signaling pathways, particularly the hedgehog signaling pathway, which is crucial in developmental processes and implicated in various cancers.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₂O₂S, with a molecular weight of approximately 396.5 g/mol. The compound's structure can be represented as follows:
This configuration allows for various chemical interactions and biological activities.
Inhibition of the Hedgehog Signaling Pathway
Preliminary studies indicate that this compound acts as an inhibitor of the hedgehog signaling pathway. This pathway is essential for cell differentiation and proliferation during embryonic development and has been linked to several malignancies, including basal cell carcinoma and medulloblastoma. By inhibiting this pathway, the compound may exhibit anticancer properties , making it a candidate for further research in oncology.
Anticancer Properties
Research has shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, studies involving derivatives of benzamides have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as the inhibition of key enzymes involved in tumor growth and survival .
Case Studies
Several case studies highlight the efficacy of similar compounds in cancer therapy:
- Study on Benzamide Derivatives : A study demonstrated that certain benzamide derivatives exhibited moderate to high potency against RET kinase activity, leading to inhibited cell proliferation in cancer models . This suggests that structural modifications similar to those in this compound could enhance anticancer activity.
- Synthesis and Biological Evaluation : In a recent synthesis involving pyrrole derivatives, compounds showed improved cytotoxicity compared to standard treatments like bleomycin in hypopharyngeal tumor cells . The unique structural features of these compounds were attributed to their enhanced interaction with biological targets.
Pharmacological Applications
Given its promising biological activity, this compound could serve as a lead compound for developing new therapeutic agents targeting the hedgehog signaling pathway. Its potential applications include:
- Cancer Treatment : As an inhibitor of the hedgehog pathway, it may be effective against tumors reliant on this signaling for growth.
- Drug Development : The compound's structure allows for modifications that could enhance its pharmacological properties and reduce side effects.
Q & A
Q. How can the crystal structure of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-fluorobenzamide be determined using SHELXL?
- Methodological Answer : X-ray crystallography is the gold standard for structural determination. After data collection, use SHELXL for refinement by iteratively adjusting atomic coordinates, displacement parameters, and occupancy factors. Key parameters include the R-factor (aim for <5%), goodness-of-fit (≤1.1), and residual electron density (<0.5 eÅ⁻³). SHELXL's constraints (e.g., rigid-bond or similarity restraints) help manage disordered regions like the propyl or phenylsulfonyl groups .
Q. What are standard synthetic routes for fluorobenzamide derivatives like this compound?
- Methodological Answer : A common approach involves coupling a carboxylic acid (e.g., 4-fluorobenzoic acid) with an amine precursor (e.g., 4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine) via activation with EDCl/HOBt or DCC. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC (e.g., Chromolith® columns, 90% acetonitrile/water mobile phase) .
Q. How does the 4-fluorophenyl group influence the compound's stability?
- Methodological Answer : The fluorine atom enhances metabolic stability by reducing susceptibility to oxidative degradation. Comparative studies of benzamide derivatives (e.g., 4-fluoro vs. 4-chloro analogs) show improved half-lives in microsomal assays, attributed to fluorine's electronegativity and steric effects .
Q. What analytical methods validate the purity of this compound?
- Methodological Answer : Use a multi-technique approach:
Q. How is the pyrrole core structure confirmed spectroscopically?
- Methodological Answer : ¹H-NMR : Look for pyrrole protons (δ 6.5–7.0 ppm, split due to substituents). IR : Stretching vibrations for sulfonyl groups (S=O at ~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹). Cross-validate with X-ray data to resolve ambiguities .
Advanced Research Questions
Q. How can twinned data or high-resolution crystallographic challenges be addressed during refinement?
- Methodological Answer : For twinned data, use SHELXL's TWIN/BASF commands to refine twin fractions. For high-resolution data (<1.0 Å), apply anisotropic displacement parameters and multipole refinement. Example parameters:
| Parameter | Value (Twinned) | Value (High-Res) |
|---|---|---|
| BASF | 0.3–0.5 | N/A |
| R1 (all data) | <0.08 | <0.05 |
| Δρ (max/min) | ±0.5 eÅ⁻³ | ±0.3 eÅ⁻³ |
| . |
Q. How can substituent optimization (e.g., methyl, sulfonyl groups) improve target binding affinity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Replace methyl with bulkier groups (e.g., isopropyl) to probe steric effects.
- Compare sulfonyl (electron-withdrawing) vs. carbonyl (electron-donating) groups via docking simulations (e.g., AutoDock Vina).
- Synthesize analogs (e.g., 4-fluoro vs. 4-CN benzamide) and assay inhibitory activity .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Example: If NMR suggests axial chirality but X-ray shows planar geometry, re-examine solvent effects (NMR in DMSO vs. crystal packing). Use DFT calculations (e.g., Gaussian09) to model conformers and compare with experimental data .
Q. What mechanistic insights can be gained from cycloaddition reactions during synthesis?
- Methodological Answer : Study 1,3-dipolar cycloadditions (e.g., azide-enamine reactions) to form triazole intermediates. Monitor reaction kinetics via in-situ IR or LC-MS. For unexpected products (e.g., ring-enlarged triazines), propose carbene intermediates and validate via trapping experiments or computational studies .
Q. How do sulfonyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
The phenylsulfonyl group acts as a directing/blocking group. In Suzuki-Miyaura couplings, it enhances regioselectivity at the pyrrole C-3 position. Compare with tosyl or mesyl analogs to assess electronic effects on reaction rates (e.g., Hammett plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
